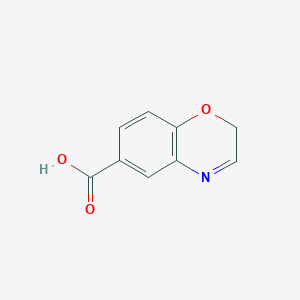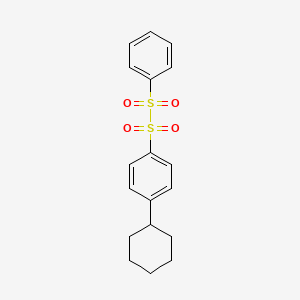
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a disulfane group with four oxygen atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfane group to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets and pathways. The disulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins can modulate enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexylacetophenone: A structurally similar compound with a cyclohexyl group attached to a phenyl ring, but lacking the disulfane and tetraoxo groups.
1-(4-Cyclohexylphenyl)ethanone: Another related compound with a simpler structure, used in various organic synthesis applications.
Uniqueness
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is unique due to the presence of the disulfane group with four oxygen atoms, which imparts distinct redox properties and reactivity. This makes it valuable for applications requiring specific redox behavior and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
426832-92-0 |
|---|---|
Molekularformel |
C18H20O4S2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-(benzenesulfonylsulfonyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,17-9-5-2-6-10-17)24(21,22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI-Schlüssel |
VIKZIVDNFSAYBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
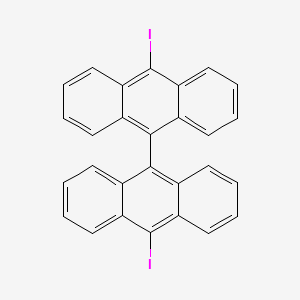


![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
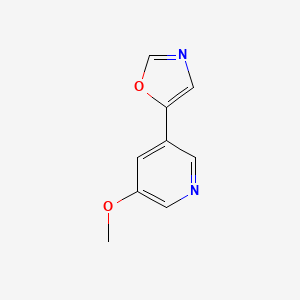

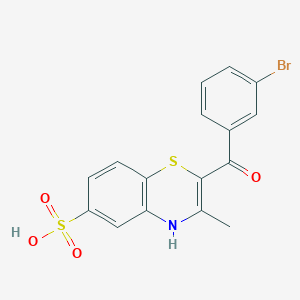
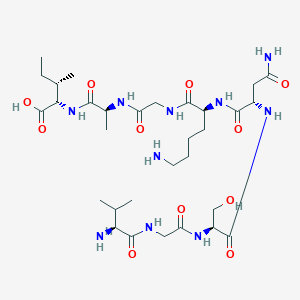
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

